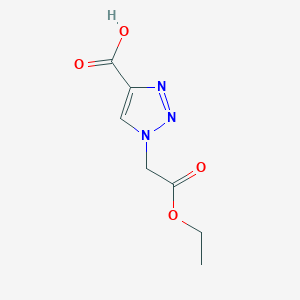
1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with structures similar to “1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid” are often used in the field of medicinal chemistry due to their potential biological activities . They can serve as useful building blocks or intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as ester rearrangements, hydrolysis of esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group .Molecular Structure Analysis
The molecular structure of similar compounds can be confirmed by techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . Single crystal X-ray diffraction analysis can also be used to further confirm the structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied, depending on the specific compound and the conditions under which the reactions are carried out .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been utilized in the synthesis of various fused and non-fused 1,2,4-triazole derivatives, showcasing potential in biological activities. These compounds have been evaluated for their antimicrobial, anti-lipase, and antiurease activities, indicating their relevance in the field of medicinal chemistry and drug discovery (Özil et al., 2015).
Chemical Transformations and Synthesis
The compound is also a key intermediate in various chemical transformations. For example, it has been used in the Dimroth rearrangement, a process important in organic synthesis for creating tricyclic compounds (Ezema et al., 2015). Moreover, the synthesis of triazole-4-carboxylic acids via a one-pot tandem reaction using this compound showcases its utility in creating structurally diverse molecules (Pokhodylo et al., 2010).
Electrochemiluminescence Applications
In the realm of electrochemiluminescence, derivatives of 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and used to develop metal-organic frameworks, which exhibited highly intense electrochemiluminescence in solution (Feng et al., 2016). This application is significant in the development of advanced materials for sensing and imaging technologies.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-ethoxy-2-oxoethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-6(11)4-10-3-5(7(12)13)8-9-10/h3H,2,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYAMVYVWUVUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

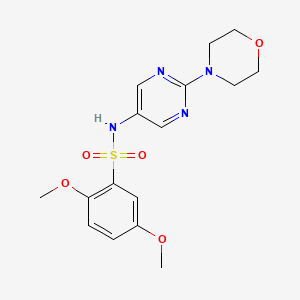
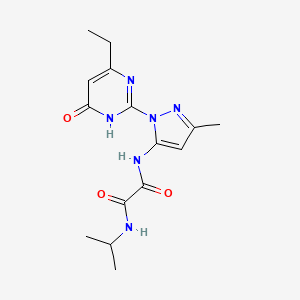
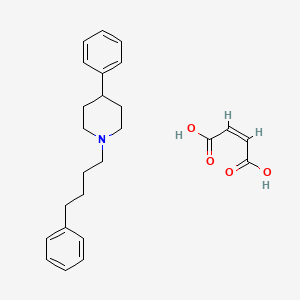
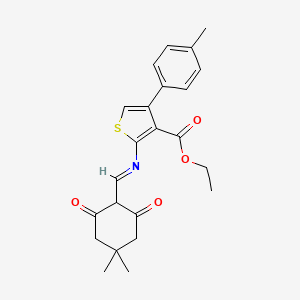
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2466851.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2466854.png)

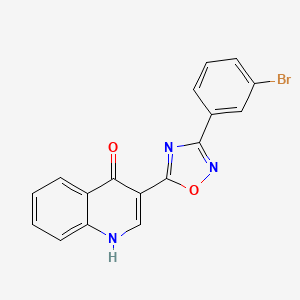
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2466859.png)
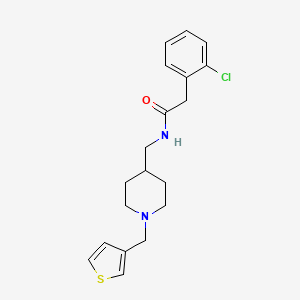

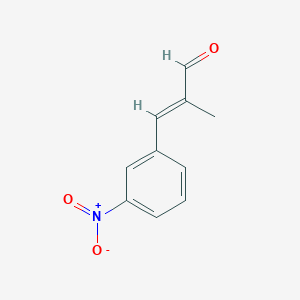
![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2466864.png)